N,1-Dimethylhydrazine-1-carboxamide
Description
N,1-Dimethylhydrazine-1-carboxamide is a hydrazine-derived compound featuring a carboxamide functional group and methyl substituents.
Properties
CAS No. |
38490-47-0 |
|---|---|
Molecular Formula |
C3H9N3O |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
1-amino-1,3-dimethylurea |
InChI |
InChI=1S/C3H9N3O/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7) |
InChI Key |
KMCMZQBYRXQEQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N,1-Dimethylhydrazine-1-carboxamide with structurally or functionally related compounds, emphasizing molecular properties, metabolic pathways, and applications.
Table 1: Comparative Analysis of Hydrazine and Piperazine Carboxamide Derivatives
Key Findings:
Structural Influence on Reactivity: Hydrazine vs. Piperazine Backbones: Piperazine derivatives (e.g., N,N-dimethylpiperazine-1-carboxamide) exhibit rigid ring structures, favoring interactions with biological targets like enzymes or receptors. In contrast, hydrazine carboxamides (e.g., N,N-diphenylhydrazinecarboxamide) offer linear flexibility, suitable for covalent bond formation or chelation .
Metabolic Pathways: N-Demethylation: A common pathway for dimethylated compounds. DIC’s N-demethylation by liver microsomes releases formaldehyde, suggesting that this compound might undergo similar detoxification or activation processes . Enzyme Induction: Phenobarbital and prochlorperazine increase DIC’s demethylation efficiency, implying that the metabolism of dimethylhydrazine carboxamides could be modulated by enzyme inducers .
Toxicity and Applications: Reduced Toxicity: Carboxamide substitution in hydrazines (vs. 1,1-Dimethylhydrazine) likely mitigates genotoxicity and oxidative stress, as seen in related compounds . Pharmaceutical Potential: DIC’s antineoplastic activity highlights the therapeutic relevance of carboxamide-functionalized hydrazines. Piperazine analogs are explored for kinase inhibition and CNS drug design .
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